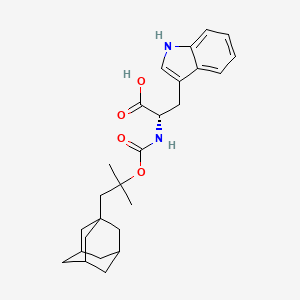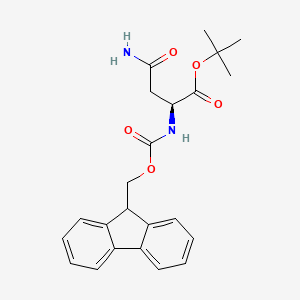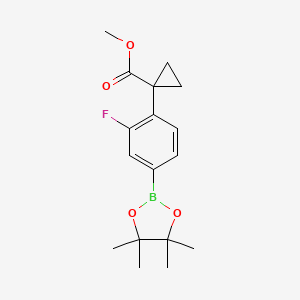
3-(2-氯-5-(三氟甲基)嘧啶-4-基)-1H-吲哚
描述
3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole is a useful research compound. Its molecular formula is C13H7ClF3N3 and its molecular weight is 297.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-5-(trifluoromethyl)pyrimidin-4-yl)-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和药用
抗菌化合物合成:已合成具有3-(嘧啶-4-基)-1H-吲哚结构的化合物并研究了其抗菌活性。一些衍生物表现出很高的生长抑制活性,并使用分子对接方法进一步分析了它们与细菌蛋白的相互作用 (El-Sayed 等人,2016 年).
吡咯并[1,2-a]吲哚的形成:一项研究报道了 1-(嘧啶-2-基)-1H-吲哚与酮亚胺的钴(III)催化交叉偶联反应,产生 2-烯胺化吲哚衍生物。这些化合物在药物化学中至关重要,因为它们转化为吡咯并[1,2-a]吲哚,这是一类重要的化合物 (周等人,2016 年).
抗癌剂的合成:已合成新的 3-杂芳基吲哚并评估了其作为抗癌剂的潜力。其中一些化合物对人乳腺癌细胞系显示出中度至高的抗癌活性,突出了吲哚核在药物发现中的重要性 (Abdelhamid 等人,2016 年).
化学合成和开发
Pd 催化的 C2 酰化:嘧啶已被用作指导基团,通过直接 C-H 官能化合成 2-酰基吲哚和 2,7-二酰基吲哚。这个过程使用 Pd 催化剂,突出了嘧啶在化学合成中的多功能性 (Kumar 和 Sekar,2015 年).
吡啶并[1,2-a]吲哚的合成:已开发出一种有效的合成方法来创建 10-(1H-1,2,3-三唑-1-基)吡啶并[1,2-a]吲哚,包括氟化衍生物。本研究说明了 1,2,4-三嗪环在化学合成中的转化潜力 (Kopchuk 等人,2016 年).
烯胺化工艺开发:通过锰催化的 1-(嘧啶-2-基)-1H-吲哚与酮亚胺的 C2-H 烯胺化合成苯并[c]咔唑-6-胺,突出了这些化合物在开发新型化学工艺中的应用 (周等人,2018 年).
属性
IUPAC Name |
3-[2-chloro-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3/c14-12-19-6-9(13(15,16)17)11(20-12)8-5-18-10-4-2-1-3-7(8)10/h1-6,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJKDFWQIPYIEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![rel-(1S,4R)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B8113073.png)
![(1S,4R)-bicyclo[2.2.1]heptan-2-amine](/img/structure/B8113081.png)




![3-(6-ethoxynaphthalen-2-yl)-1-((1-methylpiperidin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8113122.png)



